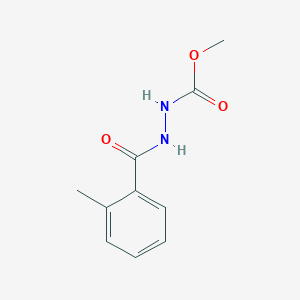

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chiral Molecule Synthesis

Research indicates the utility of related chiral amines in the synthesis of enantiomerically pure compounds. For instance, the preparation of new chiral aminoalcohols through the reaction of (R)-α-methylbenzylamine with cyclohexene oxide showcases the versatility of such compounds in creating molecules with specific optical activities, which are crucial in the development of pharmaceuticals and fine chemicals (Barbaro, Bianchini, & Sernau, 1996).

Homogeneous Catalysis

Amines such as (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine have found applications in homogeneous catalysis. For example, chiral [Bis(olefin)amine]rhodium(I) complexes demonstrate the use of related structures in transfer hydrogenation processes, showcasing the potential of these compounds in facilitating chemical reactions with high efficiency and selectivity (Zweifel et al., 2009).

Water Catalysis

Innovative approaches to catalysis in aqueous media have been explored, such as the asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water. This highlights the potential of (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine analogs in green chemistry applications, offering pathways to conduct reactions in environmentally friendly solvents with high enantiomeric selectivity (Uozumi, Tanaka, & Shibatomi, 2004).

Enzymatic Catalysis

Research also delves into the enzymatic synthesis of related structures, such as the laccase-catalyzed synthesis of triaminated cyclohexa-2,4-dienones from catechol. This represents an exploration into biocatalysis, utilizing enzymes to perform complex chemical transformations which might offer more sustainable and selective methods for producing chiral amines and their derivatives (Wellington, Govindjee, & Steenkamp, 2018).

Organometallic Chemistry

In the realm of organometallic chemistry, (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine and its analogs serve as ligands in the synthesis of complex metal compounds. These studies offer insights into the creation of novel materials with potential applications in catalysis, materials science, and pharmaceutical synthesis. For example, the synthesis of scandium, yttrium, and lanthanum benzyl and alkynyl complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand demonstrates the utility of these amines in forming compounds with unique reactivities and structural features (Ge, Meetsma, & Hessen, 2009).

Propriétés

IUPAC Name |

2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKABOKSWPNSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365148 |

Source

|

| Record name | AN-329/15537082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine | |

CAS RN |

356530-85-3 |

Source

|

| Record name | AN-329/15537082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}propanamide](/img/structure/B324436.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B324437.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide](/img/structure/B324442.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324443.png)

![2-(2,4-dichlorophenoxy)-N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B324444.png)

![N-[4-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324450.png)

![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B324451.png)

![Methyl 2-[(3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324453.png)

![Methyl 2-[(4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324454.png)

![Methyl 2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B324456.png)

![2-{[2-(Methoxycarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324460.png)